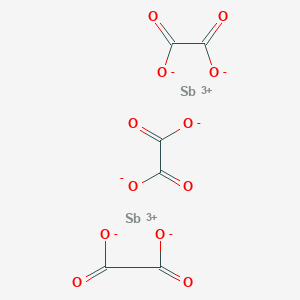













|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Sb+3:5].[C:6]([O-:9])(=[O:8])[CH3:7].[C:10]([O-:13])(=[O:12])[CH3:11].[OH-:14].[NH4+].[Sb]>O.C(O)(=O)C(O)=O>[C:1]([O-:4])(=[O:3])[C:2]([O-:8])=[O:14].[Sb+3:5].[C:6]([O-:9])(=[O:8])[C:7]([O-:12])=[O:14].[C:10]([O-:13])(=[O:12])[C:11]([O-:3])=[O:14].[Sb+3:5] |f:0.1.2.3,4.5,9.10.11.12.13|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Sb+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sb]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(=O)O)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
agitated by vibration for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
to desired metal concentration
|
|
Type
|
ADDITION
|
|
Details
|
The prepared antimony oxalate solution (3.3% antimony, 290.9 μL) was mixed with deionized water (1149.1 μL)
|
|
Type
|
ADDITION
|
|
Details
|
the resultant diluted solution (120 μL) was added to the supported rhodium-indium product of the first impregnation step
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained trimetallic material was dried at 120° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
WAIT
|
|
Details
|
calcined in air at 450° C. for 4 hours
|
|
Duration
|
4 h
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Sb+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[Sb+3]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |